Cas no 1019484-18-4 (5-Fluoro-2-isopropoxy-phenylamine)

5-Fluoro-2-isopropoxy-phenylamine structure
1019484-18-4 structure
Product Name:5-Fluoro-2-isopropoxy-phenylamine
CAS No:1019484-18-4
MF:C9H12FNO
MW:169.196085929871
CID:2182708
PubChem ID:28412261
Update Time:2025-09-23

5-Fluoro-2-isopropoxy-phenylamine Chemical and Physical Properties

Names and Identifiers

    • 5-Fluoro-2-isopropoxy-phenylamine
    • 5-fluoro-2-propan-2-yloxyaniline
    • 5-Fluoro-2-[(propan-2-yl)oxy]aniline
    • 5-Fluoro-2-isopropoxyaniline
    • Z332376424
    • 1019484-18-4
    • DTXSID70651427
    • EN300-66264
    • G30145
    • SCHEMBL1136306
    • PFIOWSAILYOJEY-UHFFFAOYSA-N
    • CS-0217022
    • AKOS000222066
    • 5-fluoro-2-(propan-2-yloxy)aniline
    • SB30211
    • KS-5661
    • Benzenamine, 5-fluoro-2-(1-methylethoxy)-
    • DB-263562
    • MDL: MFCD11135837
    • Inchi: 1S/C9H12FNO/c1-6(2)12-9-4-3-7(10)5-8(9)11/h3-6H,11H2,1-2H3
    • InChI Key: PFIOWSAILYOJEY-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=C(C=1)N)OC(C)C

Computed Properties

  • Exact Mass: 169.090292168g/mol
  • Monoisotopic Mass: 169.090292168g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 141
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 35.2Ų

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Boiling Point: 258.6±20.0 °C at 760 mmHg
  • Flash Point: 110.2±21.8 °C
  • Vapor Pressure: 0.0±0.5 mmHg at 25°C

5-Fluoro-2-isopropoxy-phenylamine Security Information

5-Fluoro-2-isopropoxy-phenylamine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
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1019484-18-4 95%
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Fluorochem
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$ 70.00 2022-06-04
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$ 230.00 2022-06-04
Enamine
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Enamine
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